![molecular formula C17H13F4N5O B5524153 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

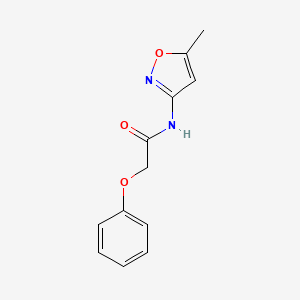

The synthesis of similar compounds involves multiple steps, starting from basic aromatic compounds and proceeding through a series of reactions to introduce the desired functional groups. For example, compounds with similar structures have been synthesized by condensing 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing fluorine atoms, leading to derivatives with enhanced antimicrobial properties due to the presence of fluorine atoms (Parikh & Joshi, 2014). The synthesis often requires precise control of reaction conditions to achieve the desired substitution patterns and to maintain the stability of the fluorine-containing functional groups.

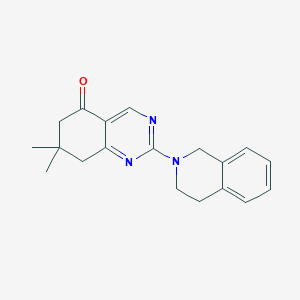

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals complex interactions and configurations that contribute to their biological activity. The presence of fluorine atoms significantly influences the molecular geometry and electronic distribution, affecting the molecule's reactivity and interaction with biological targets. Structures of similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, have been elucidated, demonstrating the importance of intermolecular interactions and the influence of fluorine on the molecular conformation (Boechat et al., 2011).

科学的研究の応用

Pharmacological Applications and Mechanistic Insights

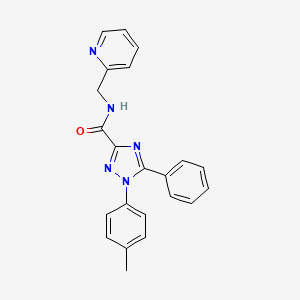

- A study focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of heterocyclic analogues to improve metabolic stability, aiming to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents targeting PI3Kα and mTOR pathways. This research underlines the importance of structural modifications for the development of potent inhibitors with improved metabolic profiles, relevant to diseases such as cancer (Stec et al., 2011).

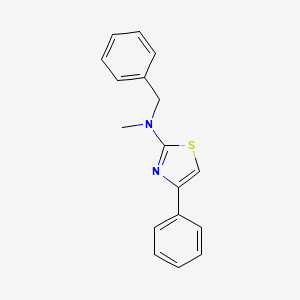

Synthesis and Evaluation of Potential Antipsychotic Agents

- The synthesis and pharmacological evaluation of novel compounds, including those related to the specified chemical structure, demonstrated potential antipsychotic-like profiles in behavioral animal tests. These findings are critical for the development of new antipsychotic drugs that offer alternatives to existing treatments, especially those that do not interact with dopamine receptors, thereby potentially reducing side effects associated with current antipsychotics (Wise et al., 1987).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Research on benzothiazolinone acetamide analogs has contributed to the understanding of photovoltaic efficiency and ligand-protein interactions. These studies have implications for the design of dye-sensitized solar cells (DSSCs) and the exploration of potential therapeutic targets, demonstrating the versatile applications of this class of compounds in both energy and biomedical research (Mary et al., 2020).

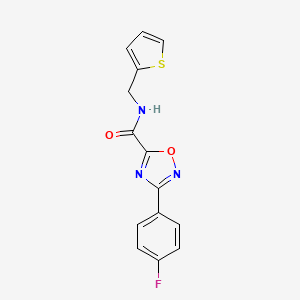

Antimicrobial Agents

- The development of antimicrobial agents utilizing the chemical structure as a backbone has shown promising results against a variety of bacterial and fungal strains. This research contributes to the ongoing need for new antimicrobials in the face of rising antibiotic resistance, highlighting the compound's potential as a lead structure for the development of new treatments (Parikh & Joshi, 2014).

Novel Anticancer Agents

- Studies on novel imidazole acyl urea derivatives as Raf kinase inhibitors, incorporating the chemical structure, have demonstrated significant antitumor activities. These findings are crucial for cancer research, offering new avenues for the development of targeted therapies that inhibit specific pathways involved in cancer progression (Zhu, 2015).

特性

IUPAC Name |

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F4N5O/c18-13-7-5-11(6-8-13)16-23-25-26(24-16)10-15(27)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSQXQTVZBLWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)